molecular formula C9H8N2O2S B126920 1-Methyl-5-nitroindoline-2-thione CAS No. 156136-71-9

1-Methyl-5-nitroindoline-2-thione

Cat. No.: B126920
CAS No.: 156136-71-9
M. Wt: 208.24 g/mol
InChI Key: UUWSVJZUKCLPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-nitroindoline-2-thione is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a methyl group at the 1-position, a nitro group at the 5-position, and a thione group at the 2-position of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitroindoline-2-thione can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and thiolation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitroindoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated indoles.

Scientific Research Applications

1-Methyl-5-nitroindoline-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitroindoline-2-thione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The thione group can form covalent bonds with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-nitroindoline-2-thione is unique due to the presence of both nitro and thione groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

156136-71-9

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

1-methyl-5-nitro-3H-indole-2-thione

InChI

InChI=1S/C9H8N2O2S/c1-10-8-3-2-7(11(12)13)4-6(8)5-9(10)14/h2-4H,5H2,1H3

InChI Key

UUWSVJZUKCLPSM-UHFFFAOYSA-N

SMILES

CN1C(=S)CC2=C1C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

CN1C(=S)CC2=C1C=CC(=C2)[N+](=O)[O-]

Synonyms

2H-Indole-2-thione, 1,3-dihydro-1-methyl-5-nitro-

Origin of Product

United States

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